molecular formula C25H47NO9 B1664906 Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine CAS No. 175724-30-8

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Cat. No.: B1664906
CAS No.: 175724-30-8
M. Wt: 505.6 g/mol
InChI Key: KPXODPHVWBQJEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are therefore the antibodies or proteins to which it is attached during synthesis .

Mode of Action

This compound acts as a linker, connecting an antibody or protein to a cytotoxic drug in the case of ADCs, or to a ligand for an E3 ubiquitin ligase in the case of PROTACs . The compound’s tert-butoxycarbonyl (Boc) groups protect the amino groups during synthesis and are removed under acidic conditions .

Biochemical Pathways

In ADCs, the compound allows the attached cytotoxic drug to be delivered directly to the target cells, reducing off-target effects . In PROTACs, the compound enables the degradation of specific target proteins via the ubiquitin-proteasome system .

Result of Action

The result of the compound’s action is the targeted delivery of a cytotoxic drug (in ADCs) or the targeted degradation of a specific protein (in PROTACs) . This can lead to the death of target cells in the case of ADCs, or the modulation of cellular processes in the case of PROTACs .

Action Environment

The action of this compound is influenced by the biochemical environment within the cell. The cleavage of the Boc groups requires an acidic environment . Additionally, the stability and efficacy of the compound could be influenced by factors such as pH, temperature, and the presence of other biomolecules.

Biochemical Analysis

Biochemical Properties

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine potentially binds to proteins, enzymes, and receptors, impacting their activity . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs and PROTACs are designed to selectively target and degrade specific proteins within cells . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is related to its role as a linker in the synthesis of ADCs and PROTACs . In the case of ADCs, the compound serves as a linker between the antibody and the cytotoxin . For PROTACs, it serves as a linker between the ligand for the E3 ubiquitin ligase and the ligand for the target protein .

Temporal Effects in Laboratory Settings

As a component of ADCs and PROTACs, its effects would likely be related to the stability and degradation of these compounds .

Dosage Effects in Animal Models

As a component of ADCs and PROTACs, its effects would likely be related to the dosage-dependent effects of these compounds .

Metabolic Pathways

As a component of ADCs and PROTACs, its metabolism would likely be related to the metabolism of these compounds .

Transport and Distribution

As a component of ADCs and PROTACs, its transport and distribution would likely be related to these compounds .

Subcellular Localization

As a component of ADCs and PROTACs, its localization would likely be related to these compounds .

Chemical Reactions Analysis

Types of Reactions: Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXODPHVWBQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460037
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-30-8
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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